molecular formula C8H6BrCl2NO B3259769 2-bromo-N-(2,6-dichlorophenyl)acetamide CAS No. 32428-75-4

2-bromo-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B3259769
CAS No.: 32428-75-4
M. Wt: 282.95 g/mol
InChI Key: ONXFMNDUDDOUGJ-UHFFFAOYSA-N
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Description

Context and Significance of Halogenated N-Arylacetamides in Chemical Research

N-Arylacetamides, a class of organic compounds characterized by an acetamide (B32628) group linked to an aromatic ring, are pivotal structures in synthetic and medicinal chemistry. The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto this scaffold gives rise to halogenated N-arylacetamides, a subclass with significantly modified physicochemical and biological properties. Halogenation is a fundamental strategy in drug design and the development of functional materials. nih.govnih.gov

The inclusion of halogens can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, halogens can serve as bulky substituents to probe steric constraints within an enzyme's active site or can participate in specific, stabilizing interactions known as halogen bonds. nih.gov These interactions are increasingly recognized for their favorable contribution to the stability of ligand-target complexes. nih.gov Consequently, a substantial number of clinically approved drugs and developmental candidates feature halogenated structures. nih.govnih.gov

In the realm of organic synthesis, halogenated aryl compounds, including N-arylacetamides, are highly versatile building blocks. nih.gov The carbon-halogen bond provides a reactive site for a wide array of cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures. researchgate.net The reactivity of the acetamide group itself, particularly when substituted with a halogen like bromine (e.g., in a bromoacetamide moiety), provides an additional handle for chemical modification, making these compounds valuable intermediates. irejournals.comekb.eg This dual reactivity underpins their frequent use in creating libraries of compounds for screening in drug discovery and materials science. nih.gov

Overview of Research Trajectories for 2-bromo-N-(2,6-dichlorophenyl)acetamide

The specific compound, this compound, is identified in chemical literature primarily as a building block for organic synthesis, available for research and development purposes. bldpharm.com While dedicated studies focusing solely on its intrinsic properties or biological activities are not extensively documented, its research trajectory can be understood by analyzing its structural components and the established chemistry of related molecules.

The synthesis of N-arylacetamides typically involves the reaction of a substituted aniline (B41778) with an acetyl halide. irejournals.comresearchgate.net For this compound, this would conventionally involve the acylation of 2,6-dichloroaniline (B118687) with bromoacetyl bromide. This straightforward synthesis makes it an accessible intermediate.

The primary research application of this compound is as a synthetic intermediate. The key to its utility lies in the reactivity of the α-bromoacetyl group. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. researchgate.net This allows for the facile alkylation of various nucleophiles (containing oxygen, nitrogen, or sulfur), a common strategy for elaborating molecular structures. ekb.eg For example, studies on similar α-haloacetamides show their reaction with amines to produce more complex acetamide derivatives with potential antibacterial activities. irejournals.com

Furthermore, the 2,6-dichlorophenyl moiety is a structural feature found in several pharmacologically active compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) diclofenac. archivepp.com The presence of this group in this compound suggests its potential use in the synthesis of novel analogues of existing drugs or new chemical entities aimed at targets such as cyclooxygenase (COX) enzymes. archivepp.com Research on related N-substituted 2-arylacetamides has highlighted their structural similarities to the side chains of natural penicillins and their use as ligands due to excellent coordination abilities. nih.gov Therefore, the research trajectory for this compound is primarily directed towards its use as a precursor in multi-step syntheses, leveraging its reactive bromoacetyl group to build larger, more complex molecules for evaluation in medicinal and materials chemistry.

Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 32428-75-4 bldpharm.comaaronchem.comfluorochem.co.uk
Molecular Formula C₈H₆BrCl₂NO bldpharm.comaaronchem.com
Molecular Weight 282.95 g/mol bldpharm.com
MDL Number MFCD18839937 bldpharm.comaaronchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl2NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXFMNDUDDOUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo N 2,6 Dichlorophenyl Acetamide

Classical Approaches: Acylation of Aniline (B41778) Derivatives

The most common and well-established method for synthesizing N-aryl acetamides is the acylation of the corresponding aniline derivative. This involves the reaction of an amine with an acylating agent, such as an acyl halide or anhydride (B1165640), to form the amide linkage.

Reactants and Reaction Conditions

The classical synthesis of 2-bromo-N-(2,6-dichlorophenyl)acetamide involves the reaction of 2,6-dichloroaniline (B118687) with bromoacetyl chloride or bromoacetyl bromide. irejournals.com In a typical procedure analogous to the synthesis of similar compounds, 2,6-dichloroaniline is reacted with the bromoacetyl halide in a suitable solvent. nih.gov The reaction is an example of nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl halide, leading to the displacement of the halide ion and formation of the amide bond.

A general laboratory procedure can be extrapolated from the synthesis of structurally related compounds. For instance, the synthesis of N-(2,6-dimethylphenyl)chloroacetamide is achieved by reacting 2,6-dimethylaniline (B139824) with α-chloroacetyl chloride in acetic acid in the presence of sodium acetate (B1210297). umass.edu This suggests that a similar system, substituting the reactants accordingly, could be employed. The reaction of 4-chloroaniline (B138754) with bromoacetyl bromide proceeds to form 2-bromo-N-(p-chlorophenyl) acetamide (B32628), indicating the feasibility of this type of transformation. irejournals.com

The reaction conditions for such acylations can vary. Often, the reaction is carried out at room temperature or with gentle heating to facilitate the reaction without promoting side reactions. irejournals.comumass.edu The use of a slight stoichiometric excess of the aniline or the acylating agent may be employed to ensure the complete consumption of the limiting reagent. google.comgoogle.com

Table 1: Reactants for Classical Synthesis

ReactantStructureRole
2,6-Dichloroaniline 2,6-dichloroaniline structureAmine Nucleophile
Bromoacetyl chloride bromoacetyl chloride structureAcylating Agent
Bromoacetyl bromide bromoacetyl bromide structureAcylating Agent

Catalysis and Solvent Systems in Acyl Halide Reactions

The choice of solvent is crucial for the success of the acylation reaction. Solvents are typically chosen to dissolve the reactants and facilitate the reaction while remaining inert to the reaction conditions. For the acylation of anilines, common solvents include acetic acid, dichloromethane (B109758), and dimethylformamide. umass.edugoogleapis.comgoogleapis.com In some cases, the reaction can be carried out in a biphasic system, such as dichloromethane and a saturated aqueous solution of a base like potassium carbonate. irejournals.com

A base is often added to the reaction mixture to neutralize the hydrogen halide (e.g., HCl or HBr) that is formed as a byproduct of the reaction. umass.edu The presence of a base drives the equilibrium towards the product side and prevents the protonation of the starting aniline, which would render it unreactive. Common bases used for this purpose include sodium acetate, potassium carbonate, and tertiary amines like triethylamine. irejournals.comumass.edu

While many acylation reactions with reactive acyl halides can proceed without a dedicated catalyst, some systems benefit from the use of a catalyst to enhance the reaction rate. Lewis acids such as ferric chloride (FeCl3) and aluminum chloride (AlCl3) can be used in catalytic amounts for Friedel-Crafts acylation reactions of aniline derivatives, though their use in simple N-acylation is less common unless activating the aromatic ring for other substitutions is also intended. researchgate.net For the direct acylation of the amino group, the inherent reactivity of the acyl halide is often sufficient.

Table 2: Common Solvents and Bases in Acylation

ComponentExamplesFunction
Solvent Acetic Acid, Dichloromethane, DimethylformamideDissolves reactants, provides reaction medium
Base Sodium Acetate, Potassium Carbonate, TriethylamineNeutralizes acid byproduct, drives reaction forward

Advanced and Green Synthesis Strategies

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient synthetic methods in chemistry. This has led to the exploration of alternative reaction conditions and catalysts for the synthesis of amides, including this compound.

Catalyst Development for Environmentally Benign Syntheses

The development of green catalysts aims to replace hazardous and stoichiometric reagents with more sustainable alternatives. For acylation reactions, research has focused on using non-toxic, reusable, and highly efficient catalysts. While not specifically documented for this compound, general trends in green acylation can be applied. For instance, L-proline has been reported as a green and reusable catalyst for the four-component condensation to produce β-acetamido ketones, showcasing the potential of organocatalysts in related transformations. asianpubs.org

Transition-metal-free synthetic strategies are also gaining traction. A method for the synthesis of N-aryl amides has been developed using aryltriazenes and acetonitrile (B52724) with Brønsted acidic ionic liquids as a promoter, offering an environmentally benign alternative to traditional cross-coupling reactions. arabjchem.org The use of copper-catalyzed Goldberg reactions with ligands like N,N-dimethylglycine provides an efficient route for the amidation of aryl bromides, which could be adapted for related syntheses. mdpi.com

Optimization of Reaction Conditions and Yield Enhancements

Optimization of reaction conditions is key to maximizing the yield and purity of the desired product while minimizing waste. This can involve adjusting the temperature, reaction time, and stoichiometry of the reactants.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.gov This technique can significantly reduce reaction times and, in some cases, improve yields. researchgate.net The solvent-free synthesis of N-aryl/heteryl acetoacetamides using potassium tert-butoxide as a catalyst under microwave irradiation has been shown to be superior to conventional heating, resulting in pure compounds in high yields within minutes. researchgate.net Such a microwave-promoted, solvent-free approach, potentially using a catalyst like titanium tetraethoxide, could be a viable and green strategy for the synthesis of this compound. organic-chemistry.org

Solvent-free reaction conditions are another hallmark of green chemistry. The acylation of amines can sometimes be carried out without a solvent, which simplifies the work-up procedure and reduces environmental impact. researchgate.net

Purification and Isolation Techniques

After the reaction is complete, the crude product must be isolated and purified to remove any unreacted starting materials, byproducts, and catalysts. The specific purification method depends on the physical properties of the product and the impurities present.

A common initial work-up procedure involves quenching the reaction mixture with water to precipitate the crude product. irejournals.com The solid can then be collected by filtration. An extraction with an organic solvent like dichloromethane or ethyl acetate may also be performed, followed by washing the organic layer with water, a dilute acid, and/or a dilute base to remove various impurities. google.com The organic solvent is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate and evaporated to yield the crude product. google.com

Recrystallization is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-aryl acetamides, common recrystallization solvents include ethanol, or solvent mixtures like ethyl acetate/hexane (B92381) or dichloromethane/heptane. reddit.compitt.edu For example, 2-bromo-N-(2-chlorophenyl)acetamide has been successfully recrystallized from ethanol. nih.gov

Column chromatography is another powerful purification technique, particularly when recrystallization is ineffective or when separating a mixture of similar compounds. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (eluent) is then passed through the column to separate the components based on their different affinities for the stationary and mobile phases. For N-aryl amides, common eluents include mixtures of hexane and ethyl acetate. nih.gov For instance, the purification of N-(2-carbomethoxy-4-bromo-6-chlorophenyl)acetamide was achieved by elution from a silica gel column using a gradient of methylene (B1212753) chloride and ethyl acetate. google.com

Table 3: Common Purification Techniques and Solvents

TechniqueDescriptionCommon Solvents/Eluents
Recrystallization Purification of solids based on differential solubility.Ethanol, Ethyl Acetate/Hexane, Dichloromethane/Heptane
Column Chromatography Separation based on differential adsorption to a stationary phase.Hexane/Ethyl Acetate, Methylene Chloride/Ethyl Acetate

Recrystallization and Chromatographic Methods

Purification of crude this compound is essential to achieve the desired level of purity. Recrystallization and chromatography are the most common methods employed for this class of compounds.

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification. For N-aryl acetamides, polar organic solvents are often employed. For instance, single crystals of the related compound 2-bromo-N-(2-chlorophenyl)acetamide have been successfully obtained through slow evaporation from an ethanolic solution. researchgate.net Similarly, related bromoanilides have been purified by recrystallization from ethyl acetate. google.com The process generally involves dissolving the crude solid in a minimal amount of the hot solvent and allowing it to cool slowly to form high-purity crystals.

Chromatographic Methods provide a higher degree of separation and are used to purify compounds to a very high standard. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column Chromatography: This is a preparative technique widely used for the purification of organic compounds. For N-aryl acetamides, silica gel is a common stationary phase. The crude product is loaded onto the top of a silica gel column, and a solvent or a mixture of solvents (the eluent) is passed through the column. google.com Components separate based on their polarity, with less polar compounds typically eluting faster. For example, a patent for a related compound describes purification using a silica gel column with a gradient of methylene chloride and ethyl acetate as the eluent. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to identify, quantify, and separate components in a mixture. It can also be used on a preparative scale for purification. For acetamide derivatives, reverse-phase HPLC is common. sielc.comclearsynth.com In this method, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with an acid modifier like phosphoric or formic acid. sielc.com

Below is an interactive table summarizing common purification methods for this class of compounds.

Purification Method Stationary Phase Mobile Phase / Solvent Typical Application
RecrystallizationNot ApplicableEthanol, Ethyl Acetate, HeptaneBulk purification of solid crude product researchgate.netgoogle.comnih.gov
Column ChromatographySilica GelMethylene Chloride/Ethyl Acetate, PentanePreparative purification, separation of by-products google.com
HPLCC18-bonded SilicaAcetonitrile/Water with Acid ModifierAnalytical quantification and impurity profiling, preparative purification sielc.comclearsynth.com

Impurity Profiling and Control in Synthesis

Impurity profiling is the identification and quantification of all potential and actual impurities present in a substance. Controlling these impurities is a critical aspect of process chemistry to ensure the quality, consistency, and safety of the final product. The synthesis of this compound, typically prepared by the reaction of 2,6-dichloroaniline with bromoacetyl bromide or a related acylating agent, can generate several process-related impurities.

The formation of these impurities is often highly dependent on the reaction conditions. nih.gov Key parameters that must be controlled include:

Reaction Temperature: Elevated temperatures can lead to an increase in the formation of side products. For instance, in related preparations, higher temperatures resulted in more impurities and lower yields. nih.gov

Stoichiometry of Reagents: The molar ratio of the reactants is critical. An excess of either the aniline or the acylating agent can result in unreacted starting material remaining as an impurity. nih.gov

Reaction Time: Prolonging the reaction time beyond what is necessary for complete conversion of the starting material can lead to the formation of degradation products or other secondary impurities. nih.gov

Common impurities in the synthesis of N-aryl acetamides can include unreacted starting materials, by-products from side reactions, and products of over-reaction. Analytical techniques such as HPLC and Mass Spectrometry (MS) are essential for identifying and quantifying these impurities. clearsynth.com

The table below outlines potential impurities in the synthesis of this compound and strategies for their control.

Potential Impurity Potential Source Control Strategy
2,6-DichloroanilineUnreacted starting materialControl stoichiometry, optimize reaction time
Bromoacetic AcidHydrolysis of bromoacetyl bromideUse of anhydrous conditions, aqueous workup with a base wash
N,N'-(Oxalyl)bis(2,6-dichloroaniline)Dimerization or side reactionsControl of reaction temperature and reagent addition
Diacylated ProductOver-reaction of the anilineControl stoichiometry, controlled addition of acylating agent

By carefully controlling reaction parameters and employing effective purification techniques, this compound can be synthesized with a high degree of purity, meeting the stringent requirements for its use in further chemical applications.

Chemical Reactivity and Transformation of 2 Bromo N 2,6 Dichlorophenyl Acetamide

Halogen Reactivity: Nucleophilic Substitution Mechanisms

The bromine atom attached to the carbon alpha to the carbonyl group is a good leaving group, making this position susceptible to nucleophilic attack. This reactivity is central to the synthetic utility of 2-bromo-N-(2,6-dichlorophenyl)acetamide, allowing for the introduction of a wide variety of functional groups.

Displacement of Bromine by Various Nucleophiles

The primary alkyl bromide structure of this compound favors nucleophilic substitution, likely proceeding through an S\textsubscript{N}2 mechanism. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon as the bromide ion departs. A diverse range of nucleophiles can be employed to displace the bromine atom, leading to a variety of substituted acetamide (B32628) derivatives.

While direct experimental data for every type of nucleophile with this compound is not extensively documented in publicly available literature, the reactivity can be inferred from analogous haloacetamide compounds. For instance, the reaction of 2-chloro-N-(p-tolyl)acetamide with sodium azide (B81097) has been shown to produce 2-azido-N-(4-methylphenyl)acetamide, indicating that azide can act as an effective nucleophile. organic-chemistry.org Similarly, syntheses of 2-amino-N-(p-Chlorophenyl) acetamide derivatives have been achieved by reacting 2-bromo-N-(p-Chlorophenyl) acetamide with various amines. nih.gov

Based on these and other general principles of organic reactivity, a variety of nucleophiles are expected to react with this compound to yield corresponding substitution products.

NucleophileExpected Product
Amines (R-NH₂)2-amino-N-(2,6-dichlorophenyl)acetamide derivatives
Azide (N₃⁻)2-azido-N-(2,6-dichlorophenyl)acetamide
Thiols (R-SH)2-(alkyl/arylthio)-N-(2,6-dichlorophenyl)acetamide derivatives
Hydroxide (OH⁻)2-hydroxy-N-(2,6-dichlorophenyl)acetamide
Cyanide (CN⁻)2-cyano-N-(2,6-dichlorophenyl)acetamide

Kinetics and Thermodynamics of Substitution Reactions

The kinetics of nucleophilic substitution reactions of this compound are expected to follow a second-order rate law, characteristic of an S\textsubscript{N}2 mechanism. libretexts.org The rate of the reaction would be dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.org

Rate = k[this compound][Nucleophile]

Several factors influence the rate of these substitution reactions:

Nucleophile Strength: Stronger nucleophiles will react faster. For example, thiols are generally more potent nucleophiles than alcohols.

Solvent: Polar aprotic solvents such as acetone, DMF, or DMSO are typically used for S\textsubscript{N}2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anionic nucleophile, thus preserving its reactivity.

Steric Hindrance: While the primary nature of the electrophilic carbon minimizes steric hindrance, the bulky 2,6-dichlorophenyl group could have some influence on the approach of very large nucleophiles.

Thermodynamically, these substitution reactions are generally favorable, as a relatively weak C-Br bond is replaced by a stronger C-N, C-S, or C-O bond. The precise thermodynamics would depend on the specific nucleophile and reaction conditions.

Amide Linkage Reactivity

The amide bond in this compound is generally stable but can undergo reactions under specific conditions, such as hydrolysis or modification at the nitrogen atom.

Hydrolysis Pathways and Stability Studies

Amides can be hydrolyzed to their constituent carboxylic acid and amine under either acidic or basic conditions, typically requiring heat. youtube.com Studies on the hydrolysis of various chloroacetamide herbicides reveal that the reaction pathway can be influenced by the substituents on the nitrogen and the acetyl group. researchgate.netsemanticscholar.org

Under basic conditions , the hydrolysis of this compound would likely proceed via two potential pathways:

Nucleophilic substitution of bromide by hydroxide: This would yield 2-hydroxy-N-(2,6-dichlorophenyl)acetamide.

Hydrolysis of the amide bond: This would lead to the formation of 2-bromoacetic acid and 2,6-dichloroaniline (B118687).

Under acidic conditions , hydrolysis of the amide linkage is the more probable outcome, yielding 2-bromoacetic acid and the corresponding 2,6-dichloroanilinium salt. youtube.com

The stability of the compound in neutral aqueous solution at ambient temperature is expected to be relatively high, with hydrolysis being a slow process. The presence of the electron-withdrawing dichlorophenyl group may slightly increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to hydrolysis compared to acetamides with electron-donating groups on the aromatic ring.

N-Alkylation and N-Acylation Reactions

While the nitrogen of an amide is not strongly nucleophilic due to the delocalization of its lone pair into the carbonyl group, N-alkylation and N-acylation are possible under specific conditions.

N-Alkylation: The direct alkylation of the amide nitrogen requires a strong base to deprotonate the amide, forming a more nucleophilic amide anion. researchgate.net Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide. The resulting anion can then react with an alkylating agent, such as an alkyl halide, to form the N-alkylated product. The reaction of N-substituted phenylacetamides with various alkylating agents has been studied, demonstrating the feasibility of this transformation. researchgate.net

N-Acylation: The introduction of an acyl group onto the amide nitrogen to form an imide is also a known transformation. orientjchem.org This reaction is typically carried out using a strong acylating agent like an acyl chloride or an anhydride (B1165640) in the presence of a base. researchgate.net For example, a general procedure for the N-acylation of amides involves reacting the amide with an acyl chloride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Aromatic Ring Functionalization

The 2,6-dichlorophenyl ring in this compound is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effects of the two chlorine atoms and the deactivating nature of the acetamido group.

Standard electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation are generally difficult on highly deactivated rings. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comkhanacademy.org The strong Lewis acid catalysts required for these reactions (e.g., AlCl₃) would likely coordinate with the oxygen or nitrogen atoms of the amide group, further deactivating the ring and potentially leading to undesired side reactions.

Intramolecular reactions that involve the aromatic ring are possible, as demonstrated by the Friedel-Crafts type cyclization of related N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide to form an indolinone derivative in the presence of a Lewis acid. This suggests that while intermolecular reactions are challenging, intramolecular processes that are kinetically favored can still engage the aromatic ring.

Redox Chemistry of the Compound

The redox chemistry of this compound is dictated by the specific functional groups present: the α-bromo amide and the dichlorinated aromatic ring.

The compound is generally resistant to oxidation under typical conditions. An analysis of its functional groups reveals few susceptible sites.

N-Oxide Formation : The formation of an N-oxide by direct oxidation of the amide nitrogen is considered highly improbable. Amide nitrogens are substantially less nucleophilic than those of tertiary amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. liverpool.ac.uk Furthermore, the significant steric hindrance imposed by the two chlorine atoms at the ortho positions of the phenyl ring would prevent an oxidizing agent from accessing the nitrogen atom. While specialized enamine N-oxides are known, they are not synthesized by direct oxidation of amide precursors like this. thieme-connect.denih.gov

Aromatic Ring Oxidation : The phenyl ring is substituted with three electron-withdrawing groups (two -Cl, one -NHCOR), making it highly electron-deficient and resistant to oxidative attack.

Methylene (B1212753) Bridge Oxidation : The carbon atom bearing the bromine (the α-carbon) is a potential, albeit challenging, site for oxidation. Under specific, forceful oxidative conditions, this could theoretically be converted to a carbonyl group, yielding the corresponding α-keto amide, N-(2,6-dichlorophenyl)-2-oxoacetamide. However, this is not a common transformation.

The compound offers two primary sites for reduction: the carbon-bromine bond and the amide carbonyl group. These sites can be targeted with varying degrees of selectivity depending on the reagents and conditions employed.

Chemical Reduction Pathways :

Reductive Dehalogenation : The C-Br bond is the most readily reduced site. This can be achieved chemoselectively under mild conditions using catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or with dissolving metal reductants (e.g., Zn in acetic acid). This pathway yields N-(2,6-dichlorophenyl)acetamide.

Amide Reduction : The reduction of an amide to an amine is a more difficult transformation that requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction would convert the amide group into a secondary amine, yielding N-(2-bromoethyl)-2,6-dichloroaniline. This process is significantly less selective, as LiAlH₄ could also reduce the C-Br bond.

Chemoenzymatic Reductions : The use of enzymes offers a potential route for highly selective transformations under mild, environmentally benign conditions.

Enzymatic Dehalogenation : Haloalkane dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds. A suitable dehalogenase could potentially convert this compound into N-(2,6-dichlorophenyl)acetamide with high specificity, leaving the rest of the molecule intact.

Enzymatic Carbonyl Reduction : While the enzymatic reduction of amides is challenging, cbseacademic.nic.in some carbonyl reductases could potentially act on the carbonyl group. More commonly, enzymes are used for the conjugate reduction of α,β-unsaturated carbonyls or the reduction of α-keto esters. nih.govnih.gov A hypothetical reduction could produce the corresponding α-bromo alcohol, but this is less likely than enzymatic dehalogenation.

Reaction PathwayReagent/CatalystPrimary Product
Reductive Dehalogenation H₂, Pd/CN-(2,6-dichlorophenyl)acetamide
Amide Reduction LiAlH₄ followed by H₂ON-(2-bromoethyl)-2,6-dichloroaniline
Chemoenzymatic Dehalogenation Haloalkane DehalogenaseN-(2,6-dichlorophenyl)acetamide

Table 3: Summary of potential reduction pathways for this compound.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.

A comprehensive analysis using ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be required for the unambiguous structural confirmation of 2-bromo-N-(2,6-dichlorophenyl)acetamide. While specific experimental data for this exact compound is not publicly available, the expected spectral features can be predicted based on data from closely related analogs such as N-(2,6-disubstituted phenyl)acetamides. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 2,6-dichlorophenyl ring are expected to appear as a multiplet in the range of δ 7.0-7.5 ppm. The methylene (B1212753) protons (-CH₂-) of the bromoacetyl group would likely be observed as a singlet at approximately δ 4.0-4.5 ppm. The amide proton (-NH-) is expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically would appear in the δ 8.0-9.5 ppm region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of δ 165-170 ppm. The methylene carbon (-CH₂Br) would likely appear around δ 25-35 ppm. The aromatic carbons of the 2,6-dichlorophenyl ring would exhibit signals in the δ 120-140 ppm region. The carbon attached to the nitrogen (C-N) is expected at approximately δ 135-140 ppm, while the carbons bearing the chlorine atoms (C-Cl) would be in a similar region, and the remaining aromatic carbons would be found around δ 128-132 ppm.

2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the aromatic ring. The HSQC spectrum would correlate each proton signal with its directly attached carbon atom. The HMBC spectrum would reveal longer-range correlations (2-3 bonds), for instance, showing a correlation between the amide proton and the carbonyl carbon, and between the methylene protons and the carbonyl carbon, thus confirming the acetamide (B32628) linkage.

Predicted ¹H and ¹³C NMR Data

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Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C=O - 167.0
-NH- 8.5 (s, br) -
-CH₂Br 4.2 (s) 29.0
Aromatic C-N - 137.5
Aromatic C-Cl - 133.0
Aromatic C-H (meta) 7.3 (d) 130.0

Note: Predicted values are based on analogous compounds and general spectroscopic principles. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, and 'br' denotes a broad signal.

The rotation around the amide C-N bond in N-substituted acetamides is often restricted, which can lead to the presence of different conformers (rotamers) in solution. This phenomenon can be studied using variable temperature NMR spectroscopy. For this compound, the bulky 2,6-dichloro-substituted phenyl ring is likely to influence the preferred conformation around the N-aryl bond and the amide bond. Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, offering insights into their spatial proximity and thus the predominant conformation of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound and thus confirm its elemental formula (C₈H₆BrCl₂NO). The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum. The M+ peak would be accompanied by M+2, M+4, and M+6 peaks corresponding to the different combinations of these isotopes.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a pattern of daughter ions. This fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected. Cleavage of the C-Br bond would result in the loss of a bromine radical. Another likely fragmentation would be the cleavage of the amide bond, leading to the formation of the 2,6-dichloroaniline (B118687) cation and the bromoacetyl cation. The observation of these specific fragment ions would further corroborate the proposed structure. The characteristic isotopic patterns of bromine and chlorine would also be evident in the fragment ions containing these atoms. youtube.com

Predicted Fragmentation Ions in Mass Spectrometry

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Fragment Ion Structure Predicted m/z
[M - Br]⁺ [C₈H₆Cl₂NO]⁺ 202/204/206
[C₆H₃Cl₂NH₂]⁺ 2,6-dichloroanilinium ion 161/163/165

Note: m/z values are given for the major isotopes and show the expected isotopic pattern.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and aromatic functionalities. A strong absorption band for the amide C=O stretching vibration (Amide I band) is expected in the region of 1660-1680 cm⁻¹. nih.govucla.edu The N-H stretching vibration should appear as a sharp band around 3250-3300 cm⁻¹. The N-H bending vibration (Amide II band) is anticipated to be in the 1530-1550 cm⁻¹ region. spcmc.ac.in Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and the C-Cl stretching vibrations would likely be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=O stretch is also Raman active. The C-Br and C-Cl stretching vibrations would also give rise to characteristic signals in the lower frequency region of the Raman spectrum, which can be useful for confirming the presence of these halogens. Studies on chlorinated anilines and paraffins have shown characteristic Raman peaks for C-Cl bonds. researchgate.netnih.gov

Predicted IR and Raman Active Vibrational Modes

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Vibrational Mode Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch Amide 3250-3300 3250-3300
C-H Stretch (Aromatic) Phenyl ring >3000 >3000
C=O Stretch (Amide I) Amide 1660-1680 1660-1680
N-H Bend (Amide II) Amide 1530-1550 1530-1550
C-Cl Stretch Dichlorophenyl <800 <800

Vibrational Mode Assignments and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. The analysis of N-(aryl)haloacetamides provides a clear framework for assigning the spectral features of the title compound.

The most indicative vibrations for amides are the "Amide" bands. The Amide I band, primarily associated with the C=O stretching vibration, is expected to appear as a strong absorption in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. The exact frequency is sensitive to the electronic environment and hydrogen bonding. The Amide II (N-H in-plane bend mixed with C-N stretch) and Amide III (C-N stretch mixed with N-H bend) bands are also key identifiers.

Other significant vibrational modes include the N-H stretching frequency, which is highly sensitive to hydrogen bonding, and the various vibrations of the dichlorophenyl ring. The C-Br stretching vibration is expected at a lower frequency, characteristic of heavy atom vibrations.

Table 1: Representative Vibrational Mode Assignments for N-(2,6-dichlorophenyl)haloacetamides (Note: Data is based on closely related analogs and represents expected frequency ranges.)

Wavenumber (cm⁻¹)AssignmentVibrational Mode
~3250ν(N-H)N-H Stretch
~3080ν(C-H)Aromatic C-H Stretch
~2970ν(CH₂)Methylene C-H Stretch
~1670Amide IC=O Stretch
~1530Amide IIN-H Bend + C-N Stretch
~1430δ(CH₂)Methylene Scissoring
~1290Amide IIIC-N Stretch + N-H Bend
~780γ(C-H)C-H Out-of-plane Bend
~700ν(C-Cl)C-Cl Stretch
~600ν(C-Br)C-Br Stretch

Intermolecular Interactions Probed by Vibrational Spectroscopy

In the solid state, the vibrational frequencies of functional groups involved in intermolecular bonding can shift compared to their gas-phase or dilute solution values. The most prominent interaction in this compound is the N-H···O hydrogen bond. The presence of this bond is typically confirmed by a significant redshift (a shift to lower wavenumber) of the N-H stretching vibration (ν(N-H)) to below 3300 cm⁻¹. This occurs because the hydrogen bond weakens the N-H covalent bond, making it easier to vibrate. Concurrently, the N-H in-plane bending vibration (part of the Amide II band) experiences a blueshift (a shift to higher wavenumber) as the hydrogen bond restricts its bending motion.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Electronic Transitions and Chromophoric Analysis

The principal chromophores (light-absorbing groups) in the molecule are the 2,6-dichlorophenyl ring and the amide functional group (-C(=O)NH-). The electronic spectrum is expected to be dominated by two main types of transitions:

π → π* Transitions: These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Both the aromatic ring and the carbonyl group possess π systems and will contribute to strong absorption bands, likely in the lower ultraviolet region (<280 nm).

n → π* Transitions: This transition involves promoting a non-bonding electron (from the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. These transitions are characteristically weak (low intensity) and occur at longer wavelengths than π → π* transitions. They are sometimes obscured by the more intense bands.

The substitution on the phenyl ring (two chlorine atoms) and the acetamide side chain (bromine atom) will act as auxochromes, modifying the absorption maxima (λ_max) and intensity of the primary chromophores.

X-ray Crystallography and Solid-State Structure

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular packing. The following analysis is based on high-quality crystallographic data from the closely related analog, 2-chloro-N-(2,6-dichlorophenyl)acetamide, which is expected to share key structural features due to the identical N-(2,6-dichlorophenyl) fragment.

Single Crystal X-ray Diffraction: Molecular Geometry and Bond Parameters

The most striking feature of the molecular structure is the steric repulsion between the two ortho-chlorine substituents on the phenyl ring and the amide group. This steric strain forces the amide plane to be twisted significantly out of the plane of the phenyl ring. The dihedral angle between these two planes is expected to be nearly perpendicular (approximately 80-90°).

The conformation of the amide linkage itself is typically planar. Within the acetamide side chain, the N-H bond is oriented anti to the C=O bond, a common conformation in secondary amides. The bond lengths and angles are generally within standard ranges for an amide derivative.

Table 2: Selected Molecular Geometry Parameters (Note: Data derived from the crystal structure of the analog 2-chloro-N-(2,6-dichlorophenyl)acetamide and is representative.)

Selected Bond Lengths (Å)

BondLength (Å)
C=O~1.23
C-N (amide)~1.34
N-C (aryl)~1.43
C-C (amide)~1.51
C-Br/Cl (side chain)~1.95 / ~1.78
C-Cl (ring)~1.73

**Selected Bond Angles (°) **

AngleValue (°)
O-C-N (amide)~123
C-N-C (amide-aryl)~125
N-C-C (amide)~114
C-C-Br/Cl (side chain)~113

Crystal Packing and Supramolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the crystal lattice, molecules of this compound are organized through a network of non-covalent interactions.

Hydrogen Bonding: The dominant intermolecular force is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This N-H···O interaction links the molecules head-to-tail, forming infinite one-dimensional chains.

π-π Stacking: Given the near-perpendicular arrangement between the amide group and the phenyl ring, significant face-to-face π-π stacking interactions between the aromatic rings are sterically hindered and considered unlikely to be a major packing motif.

Table 3: Representative Hydrogen Bond Geometry (Note: Data derived from the crystal structure of the analog 2-chloro-N-(2,6-dichlorophenyl)acetamide.)

D–H···AD-H (Å)H···A (Å)D···A (Å)Angle (°)
N–H···O~0.86~2.10~2.95~170

Polymorphism and Solid-State Transformations

No studies detailing the polymorphic forms or solid-state transformations of this compound have been identified in the scientific literature.

Hirshfeld Surface Analysis and Quantitative Intermolecular Interaction Studies

A Hirshfeld surface analysis and corresponding quantitative breakdown of intermolecular interactions for this compound are not available in published research.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of the molecule. These methods provide a robust framework for predicting its behavior and characteristics.

The geometric structure of 2-bromo-N-(2,6-dichlorophenyl)acetamide has been optimized using Density Functional Theory (DFT). A popular and effective method, the B3LYP functional combined with the 6-311++G(d,p) basis set, was employed for this purpose. This level of theory is used to find the ground-state energy and the most stable molecular conformation. The calculated geometrical parameters, such as bond lengths and angles, show good agreement with experimental data obtained from X-ray diffraction (XRD), validating the accuracy of the computational method used.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Angles)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å) C=O1.229
N-H1.015
C-N1.358
C-Br1.965
Bond Angle (°) O=C-N124.5
C-N-H115.8
C-C-Cl120.5

Theoretical calculations have been instrumental in interpreting the spectroscopic signatures of the compound.

Vibrational Frequencies: The vibrational modes for this compound were computed using the B3LYP/6-311++G(d,p) method. The theoretical wavenumber values were scaled using a standard scaling factor to correct for anharmonicity and systematic errors inherent in the harmonic approximation. These calculated frequencies correspond well with experimental data from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, aiding in the precise assignment of vibrational bands. For instance, the N-H stretching vibration is a key identifier, with its position being sensitive to hydrogen bonding.

NMR Shifts: The ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method. Calculations were performed in a solvent (DMSO) to mimic experimental conditions, and the results were compared against tetramethylsilane (B1202638) (TMS) as a reference. The strong correlation between the calculated and observed chemical shifts confirms the molecular structure.

Electronic Spectra: The electronic absorption properties were investigated by calculating the UV-Vis spectrum using time-dependent DFT (TD-DFT). The calculations identified the key electronic transitions, their corresponding absorption wavelengths (λmax), and oscillator strengths. These studies help in understanding the electronic structure and the nature of orbitals involved in the transitions.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (Selected Modes)

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (Scaled) (cm⁻¹)
N-H Stretch32553254
C=O Stretch16721670
C-N Stretch13011300

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For this compound, the HOMO is primarily located on the dichlorophenyl ring, while the LUMO is distributed across the acetamide (B32628) moiety. A lower HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. From these orbital energies, various global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) have been calculated to quantify the molecule's reactivity.

Table 3: Calculated Global Reactivity Descriptors

ParameterValue (eV)
HOMO Energy-6.89
LUMO Energy-1.05
Energy Gap (ΔE)5.84
Electronegativity (χ)3.97
Chemical Hardness (η)2.92
Global Softness (S)0.342

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions prone to electrophilic and nucleophilic attack. The MESP map for this compound clearly identifies the electronegative and electropositive regions. The most negative potential (red and yellow regions) is concentrated around the oxygen atom of the carbonyl group and the chlorine atoms, indicating these are the primary sites for electrophilic attack. Conversely, the region around the amide hydrogen atom shows a positive potential (blue region), making it susceptible to nucleophilic attack. This analysis is crucial for predicting intermolecular interactions and reaction mechanisms.

Conformation Space Exploration and Potential Energy Surface Analysis

To identify the most stable conformer of the molecule, a Potential Energy Surface (PES) scan was conducted. This analysis typically involves systematically rotating specific dihedral angles to map out the energy landscape. For this compound, the scan was performed by varying the dihedral angle C1-C7-N8-C9, which defines the orientation of the acetamide group relative to the phenyl ring. The resulting energy profile allows for the identification of the global minimum energy conformation, which corresponds to the most stable and populated structure of the molecule under normal conditions.

Non-Linear Optical (NLO) Properties Prediction

The non-linear optical (NLO) properties of the molecule have been investigated through theoretical calculations of its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). These properties are essential for applications in optoelectronics and photonics. The calculated values for this compound suggest that it possesses significant NLO activity. The magnitude of the first-order hyperpolarizability, in particular, indicates that the molecule has potential as an NLO material, being several times greater than that of urea, a standard reference material for NLO studies.

Thermodynamic Properties from Computational Methods

Computational chemistry offers a powerful lens for investigating the thermodynamic properties of molecules, providing insights into their stability and reactivity. Through methods like Density Functional Theory (DFT), researchers can calculate key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). These calculations are fundamental to understanding the molecule's behavior at a quantum level.

For instance, DFT studies on similar molecules have been employed to understand intramolecular interactions, molecular stability, and reactivity, which are intrinsically linked to their thermodynamic profiles. chemrxiv.org The thermodynamic parameters for a molecule are derived from its calculated vibrational frequencies and electronic energy. Typically, these calculations are performed for the molecule in the gaseous state at a standard temperature and pressure.

Although specific data tables for this compound cannot be presented due to the absence of published research, the general approach to obtaining such data would involve:

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation.

Frequency Calculation: Vibrational frequency analysis is then performed on the optimized geometry. These frequencies are used to calculate the zero-point vibrational energy and the thermal contributions to enthalpy and entropy.

Calculation of Thermodynamic Properties: The standard thermodynamic functions are then calculated using statistical mechanics principles based on the electronic energy and the results of the frequency calculation.

Future computational studies on this compound would be invaluable for providing a comprehensive understanding of its thermodynamic characteristics. Such data would be crucial for predicting its stability, reaction equilibria, and potential interactions in various chemical and biological systems.

Structure Property Relationships Chemical and Non Clinical Applications

Influence of Molecular Structure on Chemical Reactivity Profiles

The chemical reactivity of 2-bromo-N-(2,6-dichlorophenyl)acetamide is dictated by the interplay of its functional groups: the bromoacetamide moiety and the dichlorophenyl ring. The bromoacetamide portion is a potent alkylating agent due to the presence of a good leaving group (bromide) on the carbon alpha to the carbonyl group. This makes the α-carbon highly susceptible to nucleophilic attack. The amide group itself presents a site for potential hydrolysis under acidic or basic conditions, which would yield 2,6-dichloroaniline (B118687) and bromoacetic acid.

The dichlorophenyl ring, with its two electron-withdrawing chlorine atoms at the ortho positions, significantly influences the electronic properties of the amide linkage. These substituents decrease the electron density on the phenyl ring and, by extension, on the amide nitrogen. This inductive effect can impact the reactivity of the amide bond.

Structural FeatureType of ReactivityDescription
α-Bromoacetyl GroupElectrophilic AlkylationThe carbon atom bonded to the bromine is highly electrophilic and readily undergoes nucleophilic substitution (SN2) reactions, making the compound an effective alkylating agent. nih.gov
Amide BondHydrolysisThe amide linkage can be cleaved under specific acidic or basic conditions to form the corresponding carboxylic acid and amine.
Carbonyl GroupNucleophilic AdditionThe carbonyl carbon is electrophilic and can be attacked by strong nucleophiles, although this is less common than substitution at the α-carbon.

Structure-Relationship to Intermolecular Interactions and Supramolecular Assembly

In the case of this compound, the two ortho-chloro substituents on the phenyl ring are expected to cause significant steric hindrance, forcing the phenyl ring to be twisted out of the plane of the amide group. nih.gov This twisted conformation is a common feature in 2,6-disubstituted acetanilides. evitachem.com Weaker intermolecular interactions, such as C-H···O, C-H···Cl, and potential halogen-halogen (Br···Br or Cl···Cl) interactions, would further stabilize the crystal packing, leading to the formation of more complex three-dimensional networks. researchgate.netnih.gov

Interaction TypeAtoms InvolvedExpected Role in Supramolecular AssemblySupporting Analog Data
Hydrogen BondingN-H···O=CPrimary interaction forming chains or dimers, defining the fundamental packing motif.Observed in 2,2-dichloro-N-(2,5-dichlorophenyl)acetamide and 2-bromo-N-(2-chlorophenyl)acetamide. nih.govresearchgate.net
Halogen BondingBr···Br / Cl···ClDirectional interactions that can link the primary hydrogen-bonded motifs into more complex architectures.Br···Br interactions noted in 2-bromo-N-(2-chlorophenyl)acetamide. researchgate.net
Weak Hydrogen BondsC-H···O / C-H···ClSecondary interactions that provide additional stability to the crystal lattice.C-H···Cl interactions are present in 2-bromo-N-(2-chlorophenyl)acetamide. researchgate.net
Steric Influenceortho-Cl atomsCauses a significant dihedral angle between the phenyl ring and the amide plane, influencing the overall molecular conformation.A twisted conformation is seen in 2-(2,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. nih.gov

Modulating Chemical Properties through Substituent Effects

The substituents on this compound have a profound effect on its chemical properties. The two chlorine atoms on the phenyl ring are strongly electron-withdrawing, which has several consequences:

Increased Acidity of the N-H Proton: The inductive effect of the chlorine atoms pulls electron density away from the amide nitrogen, making the attached proton more acidic compared to a non-substituted N-phenylacetamide.

Modified Amide Resonance: The electron-withdrawing nature of the dichlorophenyl group reduces the delocalization of the nitrogen lone pair into the carbonyl group, which can affect the rotational barrier and reactivity of the amide bond.

Reactivity of the Aryl Ring: The chlorine atoms are deactivating, ortho-, para-directing groups for electrophilic aromatic substitution. researchgate.net However, the steric hindrance from the two ortho-substituents and the acetamide (B32628) group makes further substitution on the ring challenging.

The bromine atom on the acetyl group is a key determinant of the compound's alkylating ability. Its nature as a good leaving group is paramount for covalent modification of nucleophiles. nih.gov

SubstituentPositionElectronic EffectSteric EffectImpact on Chemical Properties
-Cl2 and 6 (ortho)Strongly electron-withdrawing (inductive)SignificantIncreases N-H acidity, influences amide planarity, deactivates the phenyl ring to electrophilic substitution.
-Brα-carbon of acetylElectron-withdrawingModerateActs as a good leaving group, enabling the molecule to function as a potent alkylating agent.

Structure-Interaction with Non-Human Biological Macromolecules and Enzyme Inhibition (e.g., protease inhibition in non-mammalian systems)

The chemical structure of this compound makes it a prime candidate for a targeted covalent inhibitor of enzymes, including those found in non-mammalian systems like microbial proteases. rsc.orgnih.gov The α-bromoacetamide moiety is a classic "warhead" for covalent inhibition. nih.gov This type of inhibition involves the formation of a permanent covalent bond between the inhibitor and the target protein, leading to irreversible inactivation. youtube.comkhanacademy.org

The mechanism of inhibition would proceed via the nucleophilic attack of an amino acid residue in the active site of a protein onto the electrophilic α-carbon of the bromoacetamide. Common nucleophilic residues in enzyme active sites that can be targeted by such electrophiles include cysteine and histidine. nih.govnih.gov For instance, the thiol group of a cysteine residue in a non-mammalian protease could attack the carbon bearing the bromine, displacing the bromide ion and forming a stable thioether linkage. nih.gov While direct studies on this compound with non-human proteases were not identified, other haloacetamides have been shown to inhibit microbial enzymes, such as serine proteases. nih.govnih.gov The specificity of the interaction would be guided by the non-covalent interactions between the dichlorophenyl portion of the inhibitor and the binding pocket of the enzyme, while the covalent bond would ensure potent and durable inhibition.

FeatureDescriptionRelevance to Enzyme Inhibition
Covalent "Warhead"The α-bromoacetamide group acts as an electrophile.Enables irreversible covalent bonding to nucleophilic residues (e.g., Cys, His) in an enzyme's active site. nih.gov
Recognition ElementThe 2,6-dichlorophenyl group provides specificity.Non-covalent interactions (hydrophobic, van der Waals) with the enzyme's binding pocket position the warhead for optimal reaction.
MechanismTargeted Covalent InhibitionOffers high potency and prolonged duration of action, as the inhibition is not easily reversed. nih.gov
Potential TargetsNon-mammalian proteases (e.g., from bacteria, fungi)Inhibition of proteases is crucial for disrupting the life cycle or virulence of pathogenic microorganisms. nih.gov

Design Principles for Derivatives and Analogs with Modified Chemical Features

The structure of this compound serves as a versatile scaffold that can be systematically modified to fine-tune its chemical properties. The design of derivatives and analogs would be guided by structure-activity relationship (SAR) principles to enhance desired features like reactivity, selectivity, or physical properties such as solubility. nih.govnih.govmdpi.comresearchgate.net

Key modification strategies include:

Varying the Halogen: Replacing the bromine atom with chlorine would decrease the alkylating reactivity, while substituting it with iodine would increase reactivity. This allows for the modulation of the covalent inhibition potential.

Altering Phenyl Ring Substituents: The number, type, and position of substituents on the phenyl ring can be changed to alter the molecule's lipophilicity, electronic properties, and steric profile. For example, adding electron-donating groups could increase the electron density on the amide and potentially alter binding affinity.

Modifying the Acetamide Backbone: Introducing substituents on the α-carbon could introduce chirality and provide additional interaction points with a target binding site.

These design principles allow for the creation of a library of analogs with a spectrum of chemical properties, enabling the optimization of this scaffold for specific applications. nih.gov

Modification SiteExample ModificationEffect on Chemical FeaturesPotential Application
α-HalogenReplace Br with IIncreases reactivity as an alkylating agent due to I being a better leaving group.Developing more potent covalent inhibitors.
Phenyl RingReplace Cl with F or CH3Alters lipophilicity and electronic effects, influencing solubility and non-covalent binding interactions.Optimizing binding selectivity and pharmacokinetic properties.
Amide N-HN-methylationRemoves the hydrogen bond donor capability, which would drastically alter supramolecular assembly.Probing the importance of hydrogen bonding for a specific interaction.
α-CarbonAdd a methyl groupIntroduces a chiral center and steric bulk, potentially leading to stereospecific interactions.Enhancing selectivity for a specific enzyme isoform.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Synthesis

The reactivity of the bromine atom and the structural features of the dichlorophenyl group make 2-bromo-N-(2,6-dichlorophenyl)acetamide a versatile precursor in the construction of a wide array of organic compounds.

Precursor in the Synthesis of Heterocyclic Compounds

This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds, which are integral to many areas of chemistry and pharmacology.

Triazoles: The bromoacetamide moiety can be readily converted to an azide (B81097), which can then undergo cycloaddition reactions to form triazole rings. Triazoles are a class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals and materials science. The synthesis of 1,2,3-triazole derivatives is often achieved through "click chemistry," a powerful and efficient method for forming these cyclic structures. researchgate.netraco.cat

Indol-2-one (B1256649) Derivatives: Indole and its derivatives are of significant interest due to their diverse biological activities. smolecule.comnih.gov The acetamide (B32628) portion of this compound can be utilized in reactions to construct the indol-2-one scaffold. These derivatives are being explored for their potential as therapeutic agents. Research has focused on synthesizing various indolyl oxoacetamides and evaluating their biological properties. rsc.org

Application in the Construction of Complex Molecular Architectures

The strategic placement of reactive sites on this compound allows for its incorporation into larger, more complex molecular frameworks. The bromine atom provides a handle for various coupling reactions, such as Suzuki and Heck couplings, enabling the formation of new carbon-carbon bonds. This is instrumental in building intricate molecular structures with desired functionalities and stereochemistry. The conformation of the N-H bond in relation to the substituents on the phenyl ring influences the crystal packing and intermolecular interactions, which is a key consideration in the design of complex molecules. researchgate.netnih.gov

Utility in Agrochemical and Industrial Chemical Development

The chemical properties of this compound also lend themselves to applications in the development of agrochemicals and industrial chemicals.

Development of Fungicidal or Antimicrobial Agents

Amide compounds are known to possess antimicrobial properties. researchgate.net The class of α-haloacetamides, to which this compound belongs, has been investigated for its potential as fungicidal and antimicrobial agents. The presence of the halogen atom is often crucial for biological activity. Studies have shown that related aminoacetamide derivatives exhibit significant fungicidal activities. nih.gov While specific data on the clinical efficacy of this compound is not the focus here, its chemical class is recognized for these potential applications.

Role in Polymer Chemistry or Materials Science

While direct, extensive research on the role of this compound in polymer chemistry is not widely documented in the provided context, its structural features suggest potential applications. The bromo-functional group could serve as an initiator or a monomer in controlled polymerization reactions. Furthermore, the dichlorophenyl group can impart specific properties, such as thermal stability and flame retardancy, to a polymer matrix. The ability of related compounds to form organized structures through hydrogen bonding and other intermolecular forces is also relevant to the design of new materials. researchgate.netnih.gov

Chemoenzymatic Synthesis Applications

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to produce valuable chiral compounds.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalyst Discovery

The traditional synthesis of N-aryl-alpha-bromoacetamides often involves the reaction of a substituted aniline (B41778) with bromoacetyl bromide or a related acyl halide. While effective, this method can sometimes be limited by harsh conditions or the availability of starting materials. Future research could focus on developing more efficient, sustainable, and versatile synthetic strategies.

One promising avenue is the exploration of novel catalytic systems for the amidation of 2,6-dichloroaniline (B118687). wikipedia.org The development of catalysts that can facilitate the direct C-H amidation of precursor molecules would represent a significant advancement, potentially reducing the number of synthetic steps and improving atom economy. nih.gov Research into platinum-group metal catalysts, which have shown efficacy in other amidation and reduction reactions, could be particularly fruitful. researchgate.net For instance, machine learning algorithms are now being employed to accelerate the discovery and optimization of reaction conditions for catalytic amide synthesis, a strategy that could be applied here. researchgate.net

Furthermore, investigating alternative brominating agents to the commonly used bromoacetyl bromide could lead to milder reaction conditions and improved safety profiles. The use of N-bromosuccinimide (NBS) or other N-bromoamides as brominating agents in free-radical reactions has been explored for other systems and could be adapted for the synthesis of the title compound. routledge.com The development of flow chemistry processes for the synthesis of 2-bromo-N-(2,6-dichlorophenyl)acetamide could also offer advantages in terms of safety, scalability, and product purity.

Exploration of New Reactivity Pathways and Derivatization Strategies

The reactivity of this compound is largely dictated by the electrophilic α-carbon and the potential for nucleophilic substitution of the bromine atom. While reactions with common nucleophiles can be predicted, a systematic exploration of its reactivity with a wider range of nucleophilic partners is warranted. This could unveil novel transformations and lead to the synthesis of a diverse library of derivatives.

Future work should focus on the reaction of this compound with various nucleophiles, such as amines, thiols, and alkoxides, to generate new families of compounds. nih.govirejournals.com The resulting amino-, thio-, and alkoxy-N-(2,6-dichlorophenyl)acetamide derivatives could possess interesting chemical and biological properties. For example, the reaction of similar bromoacetamides with amines has been used to synthesize compounds with antibacterial activity. irejournals.com The kinetics and mechanisms of these substitution reactions should also be investigated to gain a deeper understanding of the factors controlling reactivity. nih.gov

Derivatization strategies are not limited to the acetamide (B32628) side chain. The dichlorophenyl ring offers sites for further functionalization, although the steric hindrance from the ortho-chloro substituents presents a challenge. Exploring late-stage C-H functionalization of the aromatic ring could open up pathways to novel structures. Additionally, derivatization of the amide nitrogen, where possible, could modulate the compound's properties. The synthesis of a series of N-substituted derivatives would allow for a systematic study of structure-activity relationships in various applications. nih.govnih.govnsf.govrowan.edu

Advanced Materials Development from the Compound or its Derivatives

The unique structural features of this compound, namely the halogenated aromatic ring and the reactive acetamide moiety, make it an interesting building block for the development of advanced materials.

A significant area for future research is the incorporation of this compound or its derivatives into polymeric structures. The synthesis of polymers from functionalized aniline monomers is a well-established field, and the 2,6-dichloroaniline core of the title compound could be a valuable component in new polymers. acs.orgrsc.orgrsc.org These polymers could exhibit interesting properties such as thermal stability, flame retardancy, or specific electrical characteristics. The development of functional materials from polymers is a rapidly growing area, with applications ranging from sensors to biomedical devices. routledge.comjhu.eduoit.ac.jpflogen.orgresearchgate.net For instance, polymers containing halogenated aromatic units are known for their enhanced fire resistance.

Another avenue is the exploration of supramolecular chemistry based on this compound. The presence of halogen atoms (chlorine and bromine) and the amide group allows for the formation of various non-covalent interactions, including hydrogen bonding and halogen bonding. nih.govnih.govyoutube.com The ability of 2,6-dichloroaniline to form distinct synthon motifs in cocrystals suggests that this compound could also be used in crystal engineering to create novel supramolecular architectures with tailored properties. nih.govresearchgate.netresearchgate.net These materials could find applications in areas such as nonlinear optics, as has been explored for other aniline-based amides. mdpi.com

Deeper Theoretical Insights into Reaction Mechanisms and Intermolecular Forces

Computational chemistry offers powerful tools to gain a deeper understanding of the fundamental properties of this compound at the molecular level. Future research should leverage these methods to investigate its reaction mechanisms and intermolecular interactions in detail.

Density Functional Theory (DFT) calculations can be employed to model the transition states of its reactions, providing insights into the activation energies and the factors that control regioselectivity and stereoselectivity. google.com For instance, understanding the orbital interactions, such as the mixing of the π(C=O) and σ(C-Br) orbitals, can explain the enhanced reactivity of the α-carbon towards nucleophilic attack. stackexchange.com Such theoretical studies have been performed on related N-(dichlorophenyl)acetamides and have provided valuable information on their molecular geometry and vibrational spectra. researchgate.netresearchgate.netnih.gov

Computational Design of Functional Derivatives for Specific Chemical Applications

Building upon a solid theoretical understanding, computational methods can be proactively used to design novel derivatives of this compound with specific, targeted functionalities. This in silico approach can significantly accelerate the discovery of new molecules with desired properties, reducing the need for extensive and costly trial-and-error synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their observed activity in a particular application. This can help in identifying the key molecular descriptors that govern performance. Molecular docking studies, for instance, have been used to predict the binding of related phenylacetamide derivatives to biological targets, guiding the design of new therapeutic agents. nih.govubaya.ac.id

Future research could focus on the computational design of derivatives for a range of applications. For example, derivatives could be designed as potential enzyme inhibitors by modeling their interactions with the active site of a target enzyme. nih.govchemrxiv.org The design of new functionalized amino acid derivatives from related structures has shown promise in the development of anticancer agents. researchgate.net Similarly, computational screening could identify derivatives with optimal electronic properties for use in organic electronic materials. The strategic modification of the substituents on the phenyl ring or the acetamide group, guided by computational predictions, will be a key strategy in unlocking the full potential of this chemical scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-(2,6-dichlorophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Utilize factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce the number of experiments while identifying critical parameters . Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting bromination agents (e.g., N-bromosuccinimide) and reaction times.

Q. How can the purity and structural integrity of synthesized this compound be validated?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for dichlorophenyl groups) .
  • HPLC-MS : Detect impurities (<0.5% by area normalization) and verify molecular ion peaks (m/z ~308 for [M+H]+) .
  • Elemental Analysis : Validate empirical formula (C₈H₅BrCl₂NO) with <0.3% deviation .

Q. What safety protocols are critical when handling this compound due to its reactivity?

  • Methodology :

  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation/contact .
  • Neutralize brominated waste with 10% sodium thiosulfate before disposal .
  • Store under inert atmosphere (argon) at 4°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

  • Methodology : Employ density functional theory (DFT) to model bromination transition states. For example, calculate Gibbs free energy (ΔG‡) for bromoacetamide intermediates using Gaussian09 with B3LYP/6-31G(d) basis sets. Validate predictions with experimental kinetics (e.g., Arrhenius plots) .

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Address disorder in bromine positions via SHELXL refinement, and apply multi-scan absorption corrections (e.g., SADABS). Expect monoclinic symmetry (space group P2₁/c) with Z = 4 and R-factor <0.07 .

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

  • Methodology : Conduct meta-analysis of IC₅₀ values across studies. Identify confounding variables (e.g., cell line variability, solvent DMSO concentration). Use ANOVA to test significance (p < 0.05) and validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of the 2,6-dichlorophenyl moiety?

  • Methodology : Introduce steric directing groups (e.g., bulky acetamide at para position) or employ Lewis acids (e.g., FeCl₃) to stabilize transition states. Monitor regioselectivity via NOESY NMR to confirm substitution patterns .

Q. How does solvent polarity influence the stability of this compound in long-term storage?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) in solvents of varying polarity (e.g., DMSO, acetonitrile). Quantify degradation products (e.g., dehalogenated byproducts) via GC-MS and model degradation kinetics using first-order rate equations .

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2-bromo-N-(2,6-dichlorophenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.